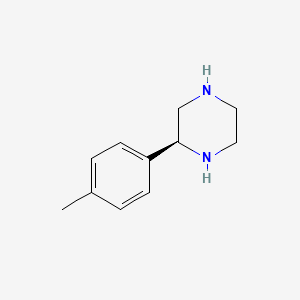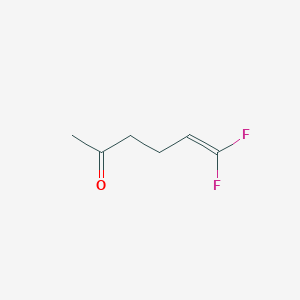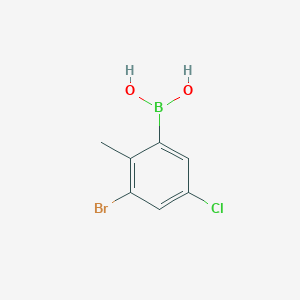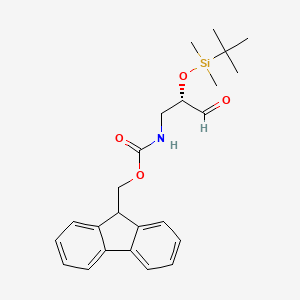
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected hydroxyl group, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF).
Formation of Carbamate: The carbamate group is introduced by reacting the protected hydroxyl compound with an appropriate isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable synthesis, can be applied .
化学反応の分析
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate involves the protection of functional groups through the formation of stable silyl ethers and carbamates. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate group can be selectively deprotected under mild conditions, allowing for the controlled release of the functional group .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Used in similar applications for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used silylating agent for protecting alcohols.
tert-Butyldimethylsilyl (S)-(-)-glycidyl ether: Another glycidol derivative with similar protective properties.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is unique due to its combination of a fluorenylmethyl group and a tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in synthetic applications .
特性
分子式 |
C24H31NO4Si |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-oxopropyl]carbamate |
InChI |
InChI=1S/C24H31NO4Si/c1-24(2,3)30(4,5)29-17(15-26)14-25-23(27)28-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,15,17,22H,14,16H2,1-5H3,(H,25,27)/t17-/m0/s1 |
InChIキー |
VZQTUFLGHUQLHT-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)


![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)
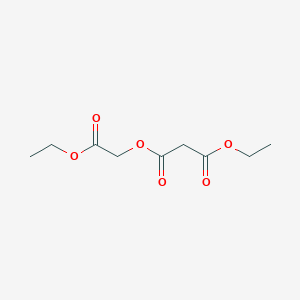
![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)

![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)

